molecular formula C22H25BrCl2N6S B1679357 NNC 26-9100 CAS No. 199522-35-5

NNC 26-9100

Cat. No.: B1679357
CAS No.: 199522-35-5
M. Wt: 556.3 g/mol
InChI Key: UREJDUPKGMFJRU-UHFFFAOYSA-N
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Description

NNC 26-9100 is a selective agonist for the somatostatin receptor subtype 4 (sst4). It has been shown to have significant effects on microglial activity, particularly in the context of neuroinflammatory conditions such as Alzheimer’s disease. This compound has demonstrated the ability to enhance the phagocytosis of amyloid-beta peptides, inhibit the production of nitric oxide, and decrease cytosolic calcium levels in microglial cells .

Mechanism of Action

Target of Action

NNC 26-9100 is a selective somatostatin sst4 receptor full agonist . The primary target of this compound is the somatostatin sst4 receptor, which it interacts with more than 100-fold selectivity over sst2 receptors . The somatostatin sst4 receptor plays a crucial role in the regulation of numerous physiological processes, including neurotransmission, secretion of growth hormone, and cell proliferation .

Mode of Action

this compound interacts with its primary target, the somatostatin sst4 receptor, by binding to it with high affinity (Ki: 6 nM, EC50: 2 nM) . This interaction triggers a series of intracellular events that lead to the compound’s biological effects .

Biochemical Pathways

The compound this compound has been shown to increase the phagocytosis of Aβ1-42, inhibit nitric oxide production, and decrease calcium in BV2 microglia cells . These effects are particularly relevant in the context of Alzheimer’s disease (AD), where the compound’s ability to enhance the clearance of Aβ1-42 and decrease nitrosative stress could have therapeutic benefits .

Pharmacokinetics

The compound’s potent inhibitory effects on forskolin-induced camp accumulation suggest that it is capable of exerting its effects at the cellular level .

Result of Action

this compound has been shown to decrease nitrosative stress and microglia cell damage during lipopolysaccharide (LPS)-induced activation and enhance phagocytosis of Aβ1-42 during non-inflammatory conditions . These results suggest that this compound may have beneficial effects in AD and in inflammatory diseases of the brain through enhancement of microglial Aβ clearance, and cell protective effects through prevention of elevated cytosolic calcium and inhibition of nitric oxide release .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of lipopolysaccharide (LPS). For instance, in the presence of LPS, this compound has been shown to decrease LPS-induced lactate dehydrogenase release, nitrite release, and cytosolic calcium . In the absence of LPS, this compound increased uptake of FITC-tagged Aβ1-42 . These findings suggest that the compound’s action, efficacy, and stability can be influenced by the cellular and molecular environment.

Biochemical Analysis

Biochemical Properties

NNC 26-9100 plays a crucial role in biochemical reactions by acting as a selective agonist for the somatostatin receptor subtype-4 (sst4). It displays over 100-fold selectivity for sst4 receptors compared to sst2 receptors, with Ki values of 6 nM and 621 nM, respectively . This compound inhibits forskolin-induced cAMP accumulation with an EC50 of 26 nM . The compound interacts with enzymes such as neprilysin, increasing its activity and thereby enhancing the degradation of amyloid-beta (Aβ) peptides . This interaction is significant in the context of Alzheimer’s disease, where the accumulation of Aβ peptides is a hallmark.

Cellular Effects

This compound has been shown to influence various cellular processes, particularly in microglial cells. In BV2 microglia cells, this compound increases the phagocytosis of Aβ1-42, inhibits nitric oxide production, and decreases cytosolic calcium levels . These effects suggest that this compound can reduce nitrosative stress and microglial cell damage during inflammatory conditions, while enhancing the clearance of Aβ peptides during non-inflammatory conditions . Additionally, this compound has been observed to enhance learning and memory in mouse models of Alzheimer’s disease by increasing neprilysin activity and decreasing the expression of Aβ oligomers .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the somatostatin receptor subtype-4 (sst4). This binding inhibits forskolin-induced cAMP accumulation, which is a key signaling pathway in various cellular processes . This compound also increases the activity of neprilysin, an enzyme responsible for degrading Aβ peptides, thereby reducing their accumulation . The compound’s ability to decrease nitric oxide production and cytosolic calcium levels further contributes to its protective effects on microglial cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over various time points. For instance, in BV2 microglia cells, the compound decreased LPS-induced lactate dehydrogenase release and nitrite production after 24 hours . Additionally, this compound increased the uptake of FITC-tagged Aβ1-42 in the absence of LPS . These findings suggest that this compound has both immediate and sustained effects on microglial activity and Aβ clearance.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mouse models of Alzheimer’s disease, this compound enhanced learning and memory, increased neprilysin activity, and decreased Aβ oligomer expression . The specific dosage thresholds and potential toxic effects at high doses have not been extensively documented in the available literature.

Metabolic Pathways

This compound is involved in metabolic pathways that include the activation of neprilysin, an enzyme that degrades Aβ peptides . By increasing neprilysin activity, this compound enhances the clearance of Aβ peptides, which is crucial in the context of Alzheimer’s disease . The compound’s interaction with somatostatin receptors also plays a role in modulating various metabolic processes.

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with somatostatin receptors. The compound has been shown to cross the blood-brain barrier and distribute within the brain, which is essential for its effects on microglial cells and Aβ clearance . The transport and distribution of this compound are facilitated by its high selectivity for sst4 receptors.

Subcellular Localization

The subcellular localization of this compound is primarily within microglial cells, where it exerts its effects on Aβ clearance and nitric oxide production . The compound’s interaction with somatostatin receptors and neprilysin suggests that it may localize to specific cellular compartments involved in these processes. Detailed information on the exact subcellular localization and any post-translational modifications directing this compound to specific organelles is limited in the available literature.

Preparation Methods

The synthetic route for NNC 26-9100 involves several key steps, including the formation of the core structure and the introduction of specific functional groups to achieve selectivity for the somatostatin receptor subtype 4. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.

Chemical Reactions Analysis

NNC 26-9100 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: this compound can undergo substitution reactions, particularly involving the halogen atoms present in its structure. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

NNC 26-9100 is a somatostatin receptor subtype-4 (SSTR4) agonist that has shown potential in scientific research applications, particularly in the context of Alzheimer's disease (AD) .

Alzheimer's Disease Research

  • Learning and Memory Improvement: this compound has demonstrated the ability to enhance learning and memory in mouse models of Alzheimer's disease . Studies using the senescence-accelerated mouse prone-8 (SAMP8) model, which exhibits age-related cognitive decline and AD-like changes in the brain, have shown that this compound improves learning and memory . Similar improvements in acquisition learning were observed in APPswe Tg2576 transgenic mice treated with this compound .
  • Amyloid-beta (Aβ) Reduction: this compound has been found to decrease Aβ levels in the brain . Specifically, it reduces soluble Aβ 42 oligomers, which are hypothesized to be primary mediators of Alzheimer's disease progression . In the SAMP8 mouse model, this compound decreased total soluble Aβ 42 . Further analysis revealed that this compound decreased the Aβ 42 trimeric form in extracellular and intracellular fractions and produced a band-split effect of the Aβ 42 hexameric form within the extracellular fraction . Additionally, this compound also reduced Aβ 40 oligomeric bands in extracellular and membrane fractions of Tg2576 mice .
  • Metalloproteinase-Dependent Mechanism: The mechanism by which this compound reduces soluble Aβ 42 oligomers and enhances learning appears to be dependent on metalloproteinases . The learning improvement and reduction of Aβ 42 expression were reversed with neprilysin inhibition . this compound increases brain neprilysin activity .
  • mRNA Expression Regulation: this compound influences the expression of key genes associated with AD pathology . It increases the cortical expression of Sstr4, Aβ-degrading enzymes such as neprilysin and insulin-degrading enzyme, and the antioxidant catalase . These transcriptional changes in brain tissue facilitate Aβ phagocytosis and clearance .
  • Microglial Activity Modulation: this compound modulates microglial activity, which is relevant to AD development and progression . It enhances microglial Aβ clearance and exhibits cell-protective effects by preventing elevated cytosolic calcium levels and inhibiting nitric oxide release .

Table: Effects of this compound on Aβ Oligomers in Different Brain Fractions

Brain FractionAβ Oligomeric Bands (kDa)Effect of this compound
Extracellular75, 63, 56, 40, 25, 12Decrease in 75, 63, 40, and 12 kDa bands
Membrane75, 56, 45, 40, 25, 18Decrease in 45 and 40 kDa bands
Intracellular12 kDa (trimeric form)Decrease

Case Studies

  • SAMP8 Mice: In the senescence-accelerated mouse prone-8 (SAMP8) model of Alzheimer's disease, chronic this compound treatment dose-dependently improved memory with a reduction of cortical tissue Aβ 42 expression . Single-dose administration enhanced learning and memory, with an associated increase in cortical neprilysin activity .
  • Tg2576 Mice: Evaluation of this compound in APPswe Tg2576 transgenic mice showed a similar learning improvement and corresponding reduction in soluble Aβ 42 oligomers within extracellular, intracellular, and membrane fractions .
  • 3xTg-AD Mice: this compound increased cortical neprilysin mRNA expression .

Other Applications

While the primary focus of this compound research is on Alzheimer's disease, its potential extends to other areas:

  • Inflammatory Diseases: this compound may have beneficial effects in inflammatory diseases of the brain .
  • Neuroprotection: this compound exhibits cell-protective effects through prevention of elevated cytosolic calcium and inhibition of nitric oxide release .

Comparison with Similar Compounds

NNC 26-9100 is unique in its high selectivity for the somatostatin receptor subtype 4, with over 100-fold selectivity compared to other somatostatin receptor subtypes. Similar compounds include:

This compound stands out due to its potent and selective action on the somatostatin receptor subtype 4, making it a valuable tool for research and potential therapeutic applications.

Biological Activity

NNC 26-9100 is a selective agonist for the somatostatin receptor subtype 4 (SSTR4), which has garnered attention for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease (AD). This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on amyloid-beta (Aβ) metabolism, and impact on cognitive functions based on diverse research findings.

This compound operates primarily through its interaction with SSTR4, leading to various neuroprotective effects. Research indicates that it enhances the phagocytosis of Aβ1-42 by microglial cells and reduces nitrosative stress in inflammatory conditions. Specifically, this compound has been shown to:

  • Increase Aβ1-42 Uptake : In non-inflammatory conditions, this compound significantly enhances the uptake of FITC-tagged Aβ1-42 by BV2 microglia cells, suggesting a role in clearing amyloid plaques associated with AD .
  • Inhibit Nitric Oxide Production : It decreases nitric oxide release in LPS-activated microglia, which may mitigate neuroinflammation and cellular damage .
  • Regulate Calcium Levels : this compound treatment results in decreased cytosolic calcium levels during inflammatory responses, which is crucial for maintaining cellular homeostasis and preventing excitotoxicity .

Effects on Amyloid-Beta Metabolism

The compound has been extensively studied for its effects on Aβ metabolism. Key findings include:

  • Reduction of Soluble Aβ Oligomers : In various mouse models, including SAMP8 and APP Tg2576 mice, administration of this compound led to a significant decrease in soluble Aβ42 oligomers. This reduction correlates with improved cognitive performance in learning and memory tasks .
  • Enhancement of Neprilysin Activity : Neprilysin is an enzyme responsible for degrading Aβ peptides. This compound has been shown to increase neprilysin activity in cortical tissues, further supporting its role in decreasing Aβ levels .

Cognitive Benefits

The cognitive-enhancing properties of this compound have been highlighted through various behavioral studies:

  • Improved Learning and Memory : In T-maze and object recognition tests, mice treated with this compound demonstrated significantly better performance compared to controls. This suggests that the compound not only reduces Aβ levels but also enhances cognitive functions associated with learning and memory .

Table: Summary of Biological Activities

Biological ActivityEffect ObservedReference
Aβ1-42 PhagocytosisIncreased uptake by microglia
Nitric Oxide ProductionInhibition observed
Cytosolic Calcium LevelsDecreased during inflammation
Soluble Aβ OligomersSignificant reduction
Neprilysin ActivityEnhanced activity
Cognitive Performance (Learning)Improved in behavioral tests

Case Studies

Several studies have illustrated the effects of this compound in vivo:

  • SAMP8 Mouse Model : Chronic administration of this compound improved learning and memory performance while reducing soluble Aβ oligomers in aged mice, which model age-related cognitive decline similar to AD .
  • APP Tg2576 Mice : Treatment resulted in decreased levels of Aβ42 oligomers and enhanced memory acquisition tasks, demonstrating the compound's potential for therapeutic use in AD .

Properties

IUPAC Name

1-[3-[(5-bromopyridin-2-yl)-[(3,4-dichlorophenyl)methyl]amino]propyl]-3-[3-(1H-imidazol-5-yl)propyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BrCl2N6S/c23-17-5-7-21(29-12-17)31(14-16-4-6-19(24)20(25)11-16)10-2-9-28-22(32)27-8-1-3-18-13-26-15-30-18/h4-7,11-13,15H,1-3,8-10,14H2,(H,26,30)(H2,27,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREJDUPKGMFJRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN(CCCNC(=S)NCCCC2=CN=CN2)C3=NC=C(C=C3)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrCl2N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199522-35-5
Record name NNC-26-9100
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199522355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NNC-26-9100
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X9D329ZX2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of 1-[3-[(5-bromo-2-pyridinyl)-[(3,4-dichlorophenyl)methyl]amino]propyl]-3-[3-(1H-imidazol-5-yl)propyl]thiourea (NNC 26-9100)?

A1: this compound acts as a selective agonist of the somatostatin receptor subtype 4 (SST4). [, , , ] This means it binds to SST4 and activates it, mimicking the effects of the natural ligand, somatostatin. [, , , ] This activation leads to a decrease in the production of cyclic adenosine monophosphate (cAMP), a key signaling molecule involved in various cellular processes. []

Q2: What makes this compound unique compared to other somatostatin agonists?

A2: this compound exhibits high selectivity for SST4 over other somatostatin receptor subtypes (SST1, SST2, SST3, and SST5). [, , , ] This selectivity is important because it allows for targeted therapeutic effects with potentially fewer off-target side effects associated with the activation of other SST subtypes.

Q3: How potent is this compound in activating SST4?

A3: Studies have shown that this compound displays high affinity for SST4, with a Ki value of 6 nM. [, ] This indicates a strong binding interaction between the compound and the receptor. Additionally, it effectively inhibits forskolin-induced cAMP accumulation in cells expressing SST4 with an EC50 of 2 nM, demonstrating its potency as an agonist. []

Q4: Has this compound been investigated for potential therapeutic applications?

A4: While research is ongoing, several preclinical studies suggest potential therapeutic applications for this compound:

  • Pain Management: this compound demonstrated significant analgesic effects in a mouse model of chronic neuropathic pain. [] This effect is attributed to the activation of SST4 receptors in sensory nerves, which are known to modulate pain perception. []
  • Alzheimer's Disease: Research indicates that this compound may enhance the clearance of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease, by microglia. [, , , ] It has been shown to increase Aβ1-42 phagocytosis and decrease extracellular and intracellular Aβ1-42 trimers in microglial cells. [, , ] Additionally, this compound mitigated the toxic effects of soluble Aβ42 oligomers in a metalloproteinase-dependent manner. []
  • Learning and Memory Enhancement: Chronic administration of this compound has been shown to improve learning and memory in SAMP8 mice, a model of accelerated aging and cognitive decline. [] This effect was also observed in ApoE4 knock-in mice, another model relevant to Alzheimer's disease, where this compound improved object recognition memory. []

Q5: How does the structure of this compound contribute to its activity and selectivity?

A5: While the exact binding interactions of this compound with SST4 haven't been fully elucidated, structure-activity relationship (SAR) studies using thiourea analogs provide some insights. [, ] These studies highlight the importance of the following structural features:

  • Heteroaromatic Nucleus (Pyridine): Mimics the Trp8 residue of somatostatin and is crucial for interaction with SST4. [, ] Modifications to this moiety can significantly impact affinity and selectivity. []
  • Aromatic Group: Mimics the Phe7 residue of somatostatin and contributes to the overall binding affinity. [, ]
  • Basic Imidazole Group: Mimics the Lys9 residue of somatostatin and is thought to be involved in interactions with the receptor. [, ]
  • Thiourea Linker: Connects the key pharmacophoric elements and is essential for optimal positioning within the binding pocket. []

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